Introduction: The Strategic Importance of Fluorinated Indole Boronic Acids in Modern Drug Discovery
Introduction: The Strategic Importance of Fluorinated Indole Boronic Acids in Modern Drug Discovery
An In-Depth Technical Guide to 6-Fluoro-1H-indole-4-boronic Acid for Advanced Research and Development
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its functionalization is a key strategy in the development of new therapeutic agents.[1] Boronic acids have emerged as indispensable reagents in this field, prized for their stability, low toxicity, and versatile reactivity in carbon-carbon bond-forming reactions.[2][3][4] The convergence of these two privileged motifs, further enhanced by strategic fluorination, gives rise to building blocks of exceptional value.
6-Fluoro-1H-indole-4-boronic acid represents such a high-value compound. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles.[5] The boronic acid moiety at the 4-position of the indole ring provides a reactive handle for precise, late-stage structural modifications, primarily through palladium-catalyzed cross-coupling reactions. This guide offers a comprehensive overview of the chemical structure, physical properties, synthesis, and applications of 6-Fluoro-1H-indole-4-boronic acid, designed for researchers and scientists engaged in drug discovery and development.
Chemical Structure and Physicochemical Properties
The unique reactivity and utility of 6-Fluoro-1H-indole-4-boronic acid stem directly from its distinct molecular architecture, which combines the heterocyclic indole core, an electron-withdrawing fluorine atom, and a versatile boronic acid group.
Molecular Structure
The structure consists of a bicyclic indole system with a fluorine atom substituted at the 6-position of the benzene ring and a boronic acid [-B(OH)₂] group at the 4-position.
Caption: Chemical structure of 6-Fluoro-1H-indole-4-boronic acid.
Physicochemical Data
The physical and chemical properties of this compound are critical for its handling, storage, and application in synthesis. While data for the free boronic acid is sparse, its pinacol ester is more commonly documented and serves as a stable surrogate in many applications.
| Property | Value | Source |
| Molecular Formula | C₈H₇BFNO₂ | [6] |
| Molecular Weight | 178.96 g/mol | [6] |
| Appearance | Typically an off-white to white solid | [7] |
| CAS Number | 1613450-44-4 (for 2-boronic acid isomer) | [6] |
| Pinacol Ester CAS | 955978-85-5 | [8][9] |
| Pinacol Ester Formula | C₁₄H₁₇BFNO₂ | [8] |
| Pinacol Ester M.W. | 261.10 g/mol | [8] |
| Solubility | Generally soluble in organic solvents like DMSO, DMF, and alcohols. | N/A |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [10][11] |
Synthesis and Mechanistic Rationale
The preparation of indolylboronic acids can be achieved through several strategies, including traditional halogen-lithium exchange followed by borylation or, more modernly, through transition-metal-catalyzed C-H activation.[1] The latter approach is often preferred as it can be more direct and atom-economical. Iridium-catalyzed C-H borylation of the parent heterocycle, 6-fluoroindole, is a highly effective method for accessing the desired boronic acid, typically isolated as its more stable pinacol ester.[7]
Recommended Synthetic Protocol: Iridium-Catalyzed C-H Borylation
This protocol describes the synthesis of the pinacol ester of 6-Fluoro-1H-indole-4-boronic acid, a stable and versatile intermediate.
Step 1: Reaction Setup
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 6-fluoroindole (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.2 eq), and a suitable iridium catalyst system such as [Ir(COD)OMe]₂ (1-3 mol%) and a ligand like dtbpy (2-6 mol%).
-
Add an anhydrous, aprotic solvent such as tetrahydrofuran (THF) or cyclopentyl methyl ether (CPME).
Step 2: Reaction Execution
-
Stir the mixture at an elevated temperature (e.g., 80 °C) for 12-24 hours.
-
Monitor the reaction progress using an appropriate analytical technique, such as TLC or LC-MS, to confirm the consumption of the starting material.
Step 3: Workup and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude residue can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the desired product, 6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole.
Causality and Expertise:
-
Catalyst Choice: An iridium(I) complex is chosen for its high efficiency and regioselectivity in the C-H borylation of heterocycles. The ligand (e.g., dtbpy) stabilizes the active catalytic species and influences its reactivity.
-
Boron Source: B₂pin₂ is the preferred boron source due to its stability, ease of handling, and the formation of a stable pinacol boronate ester product, which simplifies purification and storage compared to the free boronic acid.[12]
-
Inert Atmosphere: The reaction is sensitive to air and moisture, which can deactivate the catalyst and hydrolyze the boron reagents. An inert atmosphere is crucial for achieving high yields.
Caption: Workflow for the synthesis of 6-Fluoro-1H-indole-4-boronic acid pinacol ester.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of 6-Fluoro-1H-indole-4-boronic acid and its esters is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, forming the backbone of countless complex pharmaceutical compounds.[13][14]
General Protocol for Suzuki-Miyaura Coupling
This protocol outlines a typical procedure for coupling the 6-fluoroindole-4-boronate with an aryl halide.
Step 1: Reaction Setup
-
In a reaction vessel, combine 6-Fluoro-1H-indole-4-boronic acid pinacol ester (1.1 eq), the desired aryl halide (e.g., an aryl bromide, 1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a pre-catalyst system like SPhos-Pd-G3), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 eq).
Step 2: Solvent Addition and Degassing
-
Add a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Thoroughly degas the mixture by bubbling an inert gas (argon or nitrogen) through it for 15-30 minutes or by using several freeze-pump-thaw cycles. This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Step 3: Reaction Execution
-
Heat the reaction mixture with stirring to a temperature between 80-110 °C.
-
Monitor the reaction for completion by TLC or LC-MS.
Step 4: Workup and Purification
-
After cooling, dilute the reaction mixture with water and an organic solvent like ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography or recrystallization to yield the desired biaryl product.
Trustworthiness Through a Self-Validating System: The success of the Suzuki coupling relies on the interplay of its components. The base is essential for activating the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[13] The palladium catalyst orchestrates the key steps of oxidative addition to the aryl halide and reductive elimination of the final product. The choice of ligand, base, and solvent must be compatible and optimized for the specific substrates to ensure a high-yielding, clean reaction, making the protocol a self-validating system.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Spectroscopic Characterization Insights
While detailed spectra are lot-specific, the expected NMR signals provide a reliable means of characterization.
-
¹H NMR: Expect to see characteristic aromatic protons of the indole ring, with couplings influenced by the fluorine atom. The N-H proton will appear as a broad singlet, typically downfield (> 8 ppm). The B(OH)₂ protons of the free acid are often broad and may exchange with D₂O; the pinacol ester will show a sharp singlet around 1.3 ppm for the 12 methyl protons.
-
¹⁹F NMR: A singlet or doublet (due to coupling with adjacent protons) is expected in the typical aryl-fluoride region of the spectrum. 19F NMR is highly sensitive and provides a clean method for monitoring reactions involving this building block.[15]
-
¹³C NMR: The spectrum will show signals for the eight carbons of the indole core. The carbon attached to the fluorine will exhibit a large C-F coupling constant, a hallmark of fluorinated aromatics. The carbon attached to boron will also have a characteristic chemical shift.
Safety, Handling, and Storage
As a laboratory chemical, 6-Fluoro-1H-indole-4-boronic acid and its derivatives require careful handling.
-
Hazards: The pinacol ester is listed as harmful if swallowed, inhaled, or in contact with skin. It causes skin and serious eye irritation and may cause respiratory irritation.[16]
-
Precautions: Always work in a well-ventilated fume hood.[10][17] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.[10][17] The pinacol ester is generally more stable to long-term storage than the free boronic acid, which can be prone to dehydration to form boroxines.
Conclusion
6-Fluoro-1H-indole-4-boronic acid is a sophisticated and highly valuable building block for medicinal chemistry and materials science. Its strategic combination of a fluorinated indole core and a versatile boronic acid handle enables the efficient synthesis of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, particularly in Suzuki-Miyaura coupling, empowers researchers to leverage its full potential in the design and development of next-generation therapeutics and functional materials.
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